Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate
Description
Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl group and linked via a carbonyl bridge to a methyl 2-chloro-4-benzoate moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves coupling reactions between activated esters and piperazine derivatives, followed by crystallization for purification .
Properties
Molecular Formula |
C19H18Cl2N2O3 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-26-19(25)16-7-2-13(12-17(16)21)18(24)23-10-8-22(9-11-23)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
ZHLIKNYFVRCAFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with 2-chloro-4-carboxybenzoic acid under specific conditions to form the desired ester. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoic acid.
Scientific Research Applications
Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its:
- Piperazine core : Facilitates hydrogen bonding and intermolecular interactions.
- 4-Chlorophenyl substituent : Enhances lipophilicity and influences electronic properties.
- Methyl benzoate ester : Impacts solubility and metabolic stability.
- Chlorine at the 2-position on the benzene ring : Affects steric and electronic characteristics.
Comparative Analysis with Analogues
Below is a detailed comparison with structurally related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: The quinoline-containing C3 () has a higher molecular weight (470.95 g/mol) due to the extended aromatic system, which may enhance π-π stacking but reduce solubility compared to the target compound . Ethyl ester analogues () exhibit lower molecular weights and altered pharmacokinetic profiles due to ester chain length .
Functional Group Impact: Carboxamide derivatives () show improved hydrolytic stability compared to esters but reduced bioavailability due to higher polarity .
Halogen Influence :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
